molecular formula C6H9ClF3NO3 B2363466 cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2418672-66-7

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No. B2363466
CAS RN: 2418672-66-7
M. Wt: 235.59
InChI Key: MULVSPGZPKTWQT-URHBZAFASA-N
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Description

“Cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9ClF3NO3 . It has an average mass of 235.589 Da and a monoisotopic mass of 235.022308 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.59 . It’s typically stored at room temperature and is available in powder form . More detailed physical and chemical properties may be available in Material Safety Data Sheets (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues : cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has been synthesized as a conformationally restricted analogue of threonine, with a focus on its physical chemical properties (Feskov et al., 2017).
  • Structural Studies : The compound has been part of research to understand the structure and conformation of related cyclobutane carboxylic acids, contributing to a broader understanding of these types of compounds (Reisner et al., 1983).

Stereochemistry and Stereocontrolled Synthesis

  • Stereocontrolled Synthesis : The compound has been used in the stereocontrolled preparation of tri-functionalized cyclobutane scaffolds, demonstrating its versatility in organic synthesis (Chang et al., 2019).
  • Investigation of Stereoisomers : Research on the synthesis of various stereoisomers of related amino acids provides insights into the stereochemical aspects of these molecules, which can be extrapolated to similar compounds like this compound (André et al., 2013).

Application in Structural Studies

  • NMR Studies : The compound's analogs have been used in NMR studies to understand the structural aspects of cyclobutane derivatives, contributing to our understanding of their conformational behavior (Kricheldorf et al., 1980).
  • X-Ray Crystallography : The structure of this compound and related compounds have been explored through X-ray crystallography, aiding in the understanding of their molecular structure (Austin et al., 1987).

Implications in Medicinal Chemistry

  • Design of Amino Acid Analogs : This compound and its analogs have been used in the design of conformationally restricted amino acids, which have implications in developing new pharmaceuticals and understanding peptide and protein folding (Allan et al., 1980).

Safety and Hazards

According to the safety information available, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like medicine, materials science, or chemical synthesis. Researchers might focus on understanding its properties better, finding efficient synthesis methods, or discovering new applications .

properties

IUPAC Name

1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBDEHJTWYINQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2377036-33-2
Record name 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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